2-(2,4,6-Trimethylphenyl)ethanimidamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2,4,6-trimethylphenyl)ethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-7-4-8(2)10(6-11(12)13)9(3)5-7/h4-5H,6H2,1-3H3,(H3,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJCUDFDOLRHFFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CC(=N)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90394768 | |
| Record name | 2-(2,4,6-trimethylphenyl)ethanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90394768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173601-36-0 | |
| Record name | 2,4,6-Trimethylbenzeneethanimidamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=173601-36-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2,4,6-trimethylphenyl)ethanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90394768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 2,4,6 Trimethylphenyl Ethanimidamide and Analogous Amidine Structures
Direct Synthesis Approaches to Ethanimidamides
Direct synthetic routes to ethanimidamides, including the target compound 2-(2,4,6-trimethylphenyl)ethanimidamide, typically involve the formation of the amidine functional group from precursors such as nitriles, amides, or through the use of coupling agents like carbodiimides.
Functionalization of Nitrile Precursors (e.g., Modified Pinner Reaction)
The Pinner reaction and its modifications represent a classical and widely utilized method for the synthesis of amidines from nitriles. nrochemistry.comwikipedia.org The reaction typically proceeds in two stages: the formation of an intermediate imino ester salt (a Pinner salt) by treating a nitrile with an alcohol in the presence of a strong acid like hydrogen chloride, followed by the reaction of this salt with ammonia (B1221849) or an amine to yield the desired amidine. wikipedia.orgorganic-chemistry.org
For the synthesis of this compound, the precursor would be 2-(2,4,6-trimethylphenyl)acetonitrile. The general steps are outlined below:
Formation of the Pinner Salt: 2-(2,4,6-trimethylphenyl)acetonitrile is reacted with an alcohol (e.g., ethanol) under anhydrous acidic conditions (typically gaseous HCl). This forms the corresponding ethyl 2-(2,4,6-trimethylphenyl)acetimidate hydrochloride. wikipedia.org Low temperatures are often employed to prevent the decomposition of the thermodynamically unstable imino ester salt. wikipedia.org
Ammonolysis/Aminolysis: The isolated or in situ generated Pinner salt is then treated with ammonia to furnish the unsubstituted this compound. If substituted amidines are desired, primary or secondary amines can be used instead of ammonia. nrochemistry.com
The steric hindrance from the 2,4,6-trimethylphenyl group might influence the reaction rates and yields, a common consideration with sterically demanding nitriles. nrochemistry.com
| Reactant | Reagents | Intermediate | Product | Typical Yield |
| 2-(2,4,6-Trimethylphenyl)acetonitrile | 1. EtOH, HCl (g) 2. NH₃ | Ethyl 2-(2,4,6-trimethylphenyl)acetimidate hydrochloride | This compound | Moderate to Good |
A Lewis acid-promoted variation of the Pinner reaction has also been developed, which can offer milder reaction conditions and improved chemoselectivity, particularly for substrates with sensitive functional groups. d-nb.info
Amide Activation and Subsequent Amine Addition Reactions
An alternative direct route to amidines involves the activation of a corresponding amide precursor, in this case, 2-(2,4,6-trimethylphenyl)acetamide. Amides are generally less reactive than nitriles towards nucleophilic attack. Therefore, the carbonyl oxygen must be activated by an electrophilic reagent to facilitate the subsequent addition of an amine. nih.gov
Common activating agents include triflic anhydride, oxalyl chloride, and phosphorus pentachloride. The activated amide intermediate, often an imidoyl chloride or a Vilsmeier-type reagent, is highly electrophilic and readily reacts with amines to form the amidine. nih.gov
The general mechanism involves:
Activation: The amide is treated with an activating agent to form a highly reactive intermediate.
Nucleophilic Attack: An amine attacks the activated intermediate.
Elimination: A leaving group is eliminated to afford the final amidine product.
Transition metal-free Claisen-type condensations between two different amides have also been developed, showcasing the versatility of amide activation in forming new C-C and C-N bonds. researchgate.net
| Precursor | Activating Agent | Nucleophile | Product |
| 2-(2,4,6-Trimethylphenyl)acetamide | Triflic Anhydride/Pyridine | Primary or Secondary Amine | N-substituted this compound |
Utilization of Carbodiimides and Related Synthetic Intermediates
Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are well-known coupling agents in organic synthesis, particularly for the formation of amide bonds from carboxylic acids and amines. Their application can be extended to the synthesis of amidines.
While not a direct conversion of a simple precursor, carbodiimides can be used to mediate the coupling of a carboxylic acid with an amine to form an amide, which can then be further converted to an amidine. More directly, carbodiimides themselves can be precursors to amidine structures. For instance, the addition of organometallic reagents to carbodiimides can lead to the formation of substituted amidinates, which upon quenching, yield amidines.
The chemistry of carbodiimides is extensive, and they serve as versatile building blocks for various nitrogen-containing heterocycles and functional groups. researchgate.net
Specific Routes to N-Aryl Ethanimidamide Derivatives
The synthesis of N-aryl substituted ethanimidamides, including derivatives of this compound, is of significant interest. These compounds can be prepared using the general methods described above, such as the Pinner reaction with an aniline (B41778) as the amine component or the activation of an N-aryl amide followed by ammonolysis.
Additionally, palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of C-N bonds, enabling the synthesis of N-arylamidines from aryl halides and amidine precursors. While specific examples for the target molecule are not prevalent in the literature, the general applicability of these methods suggests their potential utility. The synthesis of various N-aryl acetamide (B32628) and carboxamide derivatives has been extensively reported, providing a foundation for the development of routes to N-aryl ethanimidamides. researchgate.netresearchgate.netmdpi.comnih.gov
Indirect Synthetic Pathways and Strategic Functional Group Interconversions
Indirect synthetic methods involve the formation of the amidine moiety through the modification of a pre-existing molecule that already contains a related functional group or scaffold.
Modifications of Existing Amidine Scaffolds
Once an amidine scaffold is constructed, it can be further modified to introduce additional chemical diversity. For the this compound core, modifications could potentially be made to the aryl ring or the ethanimidamide portion, provided the reaction conditions are compatible with the amidine functional group.
For instance, if the aryl ring contained a suitable functional group (e.g., a halogen), it could undergo further cross-coupling reactions to introduce new substituents. However, the amidine group itself can be sensitive to certain reagents, which necessitates careful planning of the synthetic sequence. The exploration of alternative molecular scaffolds, while maintaining the key pharmacophoric elements of the amidine group, is a common strategy in drug discovery. nih.gov
Introduction of the 2,4,6-Trimethylphenyl Moiety via Advanced Coupling Reactions
The critical step in synthesizing the target compound is the formation of its immediate precursor, 2,4,6-trimethylphenylacetonitrile (B43153). This involves creating a C(sp²)–C(sp³) bond between the mesityl ring and the cyanomethyl group. While classical methods like Friedel-Crafts reactions can be challenging due to steric hindrance and potential side reactions, modern palladium- and nickel-catalyzed cross-coupling reactions offer powerful, albeit theoretical, pathways for this transformation. These methods provide high selectivity under relatively mild conditions.
Key cross-coupling strategies that could be employed include the Kumada, Negishi, and Suzuki-Miyaura reactions. Each utilizes a different organometallic nucleophile to couple with a suitable electrophile, such as a haloacetonitrile derivative (e.g., bromoacetonitrile).
Kumada Coupling: This reaction employs a highly reactive Grignard reagent, such as mesitylmagnesium bromide, coupled with a haloacetonitrile. The economic advantage of using Grignard reagents is significant, though their high reactivity can limit functional group tolerance. organic-chemistry.org
Negishi Coupling: Utilizing an organozinc reagent, such as mesitylzinc halide, offers a milder alternative with greater functional group compatibility compared to Grignard reagents. wikipedia.orgwikipedia.org The reaction is catalyzed by palladium or nickel complexes and is highly effective for forming C-C bonds. wikipedia.orgwikipedia.org
Suzuki-Miyaura Coupling: This widely used method involves the coupling of an organoboron compound, like 2,4,6-trimethylphenylboronic acid, with the electrophile. nrochemistry.com Boronic acids are generally stable, non-toxic, and commercially available, making this a highly practical and environmentally benign option. nrochemistry.comgoogle.com
The selection of the appropriate catalyst system, particularly the choice of phosphine (B1218219) ligand, is crucial to overcome the steric hindrance presented by the ortho-methyl groups on the mesityl ring and to ensure efficient catalytic turnover.
Table 1: Overview of Advanced Coupling Reactions for Precursor Synthesis This table presents potential, not experimentally confirmed, routes to 2,4,6-trimethylphenylacetonitrile based on established coupling methodologies.
| Coupling Reaction | Mesityl Nucleophile | Cyanomethyl Electrophile | Typical Catalyst System | Key Advantages | Potential Challenges |
| Kumada Coupling | Mesitylmagnesium bromide | BrCH₂CN | Ni(dppe)Cl₂ or Pd(PPh₃)₄ | High reactivity, low cost of Grignard reagent. organic-chemistry.org | Low functional group tolerance. |
| Negishi Coupling | Mesitylzinc chloride | BrCH₂CN | Pd(OAc)₂ / SPhos or NiCl₂(dppp) | Good functional group tolerance, high yields. wikipedia.org | Requires preparation of organozinc reagent. |
| Suzuki-Miyaura Coupling | 2,4,6-Trimethylphenylboronic acid | BrCH₂CN | Pd(PPh₃)₄ / Base (e.g., K₂CO₃) | Stability and low toxicity of boronic acids. nrochemistry.com | Can be slower, base-sensitive substrates. |
Sustainable Synthesis and Green Chemistry Considerations in Amidine Preparation
Following the synthesis of the 2,4,6-trimethylphenylacetonitrile precursor, the final transformation into the ethanimidamide group is addressed. Traditional methods for this conversion, such as the Pinner reaction, often rely on harsh conditions and stoichiometric reagents, generating significant waste. researchgate.netresearchgate.net The Pinner reaction involves treating the nitrile with an alcohol in the presence of anhydrous hydrogen chloride gas to form an imino ester hydrochloride (a Pinner salt), which is then reacted with ammonia to yield the amidine. researchgate.netresearchgate.net Modern synthetic chemistry emphasizes the development of more sustainable protocols that align with the principles of green chemistry, focusing on reducing solvent use, employing catalytic methods, and improving atom economy.
Investigation of Solvent-Free or Environmentally Benign Reaction Media
A primary goal in green chemistry is to minimize or eliminate the use of hazardous organic solvents. The synthesis of amidines is an area where significant progress has been made in this regard.
Solvent-Free Synthesis: Conducting reactions without a solvent medium is an ideal green approach, as it simplifies purification, reduces waste, and can lower energy consumption. A notable example is the direct addition of amines to nitriles catalyzed by ytterbium amides. This method proceeds efficiently at elevated temperatures (e.g., 100°C) under solvent-free conditions, offering good to excellent yields of monosubstituted N-arylamidines. organic-chemistry.org This approach avoids the multi-step sequence and harsh acidic conditions of the Pinner reaction, representing a significant improvement in sustainability.
Environmentally Benign Solvents: When a solvent is necessary, replacing conventional volatile organic compounds (VOCs) with greener alternatives is a priority. For amidine and related syntheses, several classes of green solvents have been explored:
Water: As a non-toxic, non-flammable, and inexpensive solvent, water is an excellent medium for many reactions, particularly when coupled with appropriate catalysts.
Bio-derived Solvents: Solvents derived from biomass, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME), are recognized as sustainable alternatives to traditional ethereal or chlorinated solvents. organic-chemistry.orgd-nb.info Their use in organometallic-mediated amidine synthesis has been demonstrated to be effective, even under ambient air and moisture conditions, which is typically forbidden for such reactive species. organic-chemistry.org
Ionic Liquids (ILs) and Deep Eutectic Solvents (DESs): These non-volatile solvents can offer unique reactivity and facilitate catalyst recycling, although their own synthesis and potential toxicity must be considered. d-nb.info
Table 2: Comparison of Reaction Media for Amidine Synthesis from Nitriles
| Reaction Medium | Methodology Example | Advantages | Disadvantages |
| Traditional Organic Solvents (e.g., Chloroform, Ether) | Classical Pinner Reaction | Well-established, good solubility for reagents. | Volatile, often toxic, contributes to waste. |
| Solvent-Free | Ytterbium amide-catalyzed addition of amines to nitriles. organic-chemistry.org | High atom economy, no solvent waste, simplified workup. | Requires thermal conditions, may not be suitable for all substrates. |
| Benign Solvents (e.g., 2-MeTHF, CPME) organic-chemistry.org | Organolithium-mediated addition of amines to nitriles. organic-chemistry.org | Reduced environmental impact, derived from renewable sources. d-nb.info | May have different solubility profiles, higher initial cost. |
Exploration of Catalytic Synthesis Methods (e.g., Nanocatalysis in Amidine Formation)
Shifting from stoichiometric to catalytic methods is a cornerstone of green chemistry, as it reduces waste and enhances efficiency. The synthesis of amidines has benefited greatly from the development of novel catalytic systems, including the use of advanced nanomaterials.
Homogeneous and Heterogeneous Catalysis: Various transition-metal catalysts have been developed for the addition of amines to nitriles, providing an alternative to the classical Pinner reaction. Lanthanide-based catalysts, such as ytterbium amides, have proven effective for the direct synthesis of N-arylamidines under solvent-free conditions. organic-chemistry.org These catalytic reactions offer higher atom economy by avoiding the intermediate steps and reagents required in the Pinner synthesis.
Nanocatalysis in Amidine Formation: Nanocatalysts offer distinct advantages over their bulk counterparts due to their high surface-area-to-volume ratio, which can lead to enhanced catalytic activity and selectivity. Furthermore, they often bridge the gap between homogeneous and heterogeneous catalysis, providing high reactivity while allowing for easier separation and recycling.
For instance, magnetically separable nanocatalysts have been designed for the synthesis of N-sulfonyl amidines. One such system involves copper(I) iodide incorporated onto the surface of functionalized cobalt ferrite (B1171679) (CoFe₂O₄) nanoparticles. This catalyst effectively promotes the three-component reaction of an alkyne, a sulfonyl azide, and an amine in water at room temperature. A key advantage is the ability to recover the catalyst from the reaction mixture using an external magnet for subsequent reuse, which significantly improves the sustainability of the process. While this example produces N-sulfonyl amidines, the principle of using supported metal nanocatalysts is broadly applicable and could be adapted for the synthesis of unsubstituted amidines like this compound.
Table 3: Selected Catalytic Methods in Amidine Synthesis and Precursor Formation
| Reaction Step | Catalyst Type | Example Catalyst | Reaction Conditions | Key Green Advantages |
| Precursor Synthesis (C-C Coupling) | Heterogeneous Nanocatalyst | Palladium Nanoparticles on a solid support | Suzuki or Negishi Coupling | Recyclable catalyst, often milder conditions. |
| Amidine Formation (C-N Formation) | Homogeneous Lanthanide Catalyst | Ytterbium(III) Amides organic-chemistry.org | Solvent-free, 100°C | High atom economy, avoids stoichiometric reagents, no solvent waste. |
| Amidine Formation (C-N Formation) | Heterogeneous Nanocatalyst | CuI on magnetic CoFe₂O₄ nanoparticles | Aqueous medium, room temp. | Catalyst is magnetically recoverable and reusable, uses water as a solvent. |
Reactivity and Chemical Transformations of 2 2,4,6 Trimethylphenyl Ethanimidamide
Nucleophilic and Electrophilic Reactivity of the Amidine Functional Group
The amidine functional group, characterized by the -C(=NH)-NH2 moiety, is amphoteric in its reactivity, capable of acting as both a nucleophile and an electrophile. The lone pair of electrons on the sp2-hybridized imino nitrogen and the sp3-hybridized amino nitrogen confers nucleophilic character. Conversely, the carbon atom of the amidine group is electrophilic due to the electron-withdrawing effect of the adjacent nitrogen atoms. Amidines are generally strong organic bases, and their protonated form, the amidinium ion, is stabilized by resonance. semanticscholar.org
As nucleophiles, amidines readily react with a variety of electrophiles. The nitrogen atoms of the amidine group can attack the electrophilic carbon of carbonyl compounds, such as aldehydes and ketones. This type of reaction is a fundamental transformation in organic synthesis. While specific studies on 2-(2,4,6-trimethylphenyl)ethanimidamide are not prevalent, the general reactivity pattern of amidines suggests it would participate in such reactions. The initial nucleophilic addition would form a tetrahedral intermediate, which can then undergo further transformations.
The amide functional group is typically considered to be poorly reactive; however, its electrophilic activation can render it susceptible to nucleophilic attack. acs.org In the context of amidines, while the carbon is inherently electrophilic, reactions with strong nucleophiles often require activation. The reactivity of amidines with various electrophiles is a cornerstone of their synthetic utility.
Amidines are valuable building blocks in the synthesis of nitrogen-containing heterocycles, which are significant scaffolds in medicinal chemistry. researchgate.netnih.gov They can participate in cycloaddition and condensation reactions to form a wide array of heterocyclic systems.
One notable reaction is the [4+2] cycloaddition, or Diels-Alder reaction, where the amidine can act as a 2-atom component. More specifically, amidines react efficiently with inverse-electron-demand dienes like 1,2,3-triazines and 1,2,3,5-tetrazines to form substituted pyrimidines and 1,3,5-triazines, respectively. nih.gov The mechanism for these transformations is proposed to proceed through an initial rate-limiting nucleophilic attack of the amidine on the heterocycle, followed by nitrogen gas extrusion and subsequent cyclization. nih.gov It is anticipated that this compound would undergo similar cycloadditions, although the reaction rate and regioselectivity would be influenced by the bulky mesityl group.
Condensation reactions of amidines with bifunctional electrophiles are also a common route to heterocycles. For example, reaction with 1,3-dicarbonyl compounds can lead to the formation of pyrimidine (B1678525) derivatives. These reactions underscore the versatility of the amidine group in constructing complex molecular architectures.
| Reactant Type | General Structure | Expected Heterocyclic Product | Reaction Type |
|---|---|---|---|
| 1,2,3-Triazines | Azine | Pyrimidines | [4+2] Cycloaddition/N2 Elimination |
| 1,2,3,5-Tetrazines | Azine | 1,3,5-Triazines | [4+2] Cycloaddition/N2 Elimination |
| 1,3-Dicarbonyl Compounds | R-CO-CH2-CO-R' | Pyrimidines | Condensation |
| α,β-Unsaturated Ketones | R-CH=CH-CO-R' | Dihydropyrimidines | Michael Addition/Cyclization |
The nucleophilic character of the amidine nitrogen allows for its addition to electron-deficient carbon-carbon double or triple bonds, a reaction known as conjugate or Michael addition. libretexts.org In reactions with α,β-unsaturated aldehydes and ketones, the amidine would add to the β-carbon, leading to an enolate intermediate. libretexts.org This intermediate can then be protonated or trapped with other electrophiles. Subsequent intramolecular cyclization of the adduct can lead to the formation of heterocyclic rings.
For instance, the reaction of this compound with an α,β-unsaturated ketone could proceed via a Michael addition, followed by an intramolecular condensation to yield a dihydropyrimidine (B8664642) derivative. The success and pathway of such reactions would be highly dependent on the reaction conditions and the steric environment around the reacting centers.
Coordination Chemistry and Catalytic Applications of 2 2,4,6 Trimethylphenyl Ethanimidamide
2-(2,4,6-Trimethylphenyl)ethanimidamide as a Ligand Precursor
This compound belongs to the amidine class of compounds, which are nitrogen analogues of carboxylic acids and their derivatives. sphinxsai.comnih.gov The presence of both an sp²-hybridized imine nitrogen and an sp³-hybridized amine nitrogen within the same functional group allows for diverse reactivity and coordination behavior. lew.ro The neutral amidine can act as a ligand itself, but more commonly, it is deprotonated to form the corresponding amidinate anion. This monoanionic ligand, [CH₃C(N-Mes)(NH)]⁻ (where Mes = 2,4,6-trimethylphenyl), is isoelectronic with carboxylate anions and has proven to be a robust supporting ligand in organometallic and coordination chemistry. researchgate.netresearchgate.net
Monodentate versus Bidentate Coordination Modes
The coordination behavior of this compound is dictated by its protonation state.
Monodentate Coordination: In its neutral form, the ethanimidamide ligand typically coordinates to a metal center in a monodentate fashion. nih.govscience.gov This coordination occurs through the lone pair of electrons on the more basic and less sterically hindered sp²-hybridized imine nitrogen atom. nih.gov
Bidentate Coordination: Upon deprotonation of the amine nitrogen, the resulting amidinate anion acts as a powerful bidentate chelating ligand. tcu.edunih.gov The two nitrogen atoms coordinate to a single metal center, forming a stable four-membered metallacycle. This chelating mode is the most common for amidinate ligands and is responsible for their ability to form stable complexes with a wide array of metals. nih.gov
Bridging Coordination: Besides chelation, the amidinate ligand can also adopt a bridging coordination mode, linking two metal centers. This is particularly common in the formation of dimeric or polymeric structures, a behavior well-documented for various N,N'-substituted formamidines and amidinates. uu.nl
| Ligand Form | Coordination Mode | Description |
| Neutral Ethanimidamide | Monodentate | Binds through the sp² imine nitrogen. |
| Ethanimidamidate Anion | Bidentate (Chelating) | Forms a four-membered ring with a single metal center. |
| Ethanimidamidate Anion | Bidentate (Bridging) | Connects two different metal centers. |
Impact of the 2,4,6-Trimethylphenyl Group on Ligand Sterics and Electronics
The substitution of a 2,4,6-trimethylphenyl (mesityl) group on one of the nitrogen atoms profoundly influences the ligand's properties, which in turn dictates the structure and reactivity of the resulting metal complexes. nih.gov
Electronic Effects: The mesityl group is generally considered to be electron-donating due to the inductive and hyperconjugation effects of its three methyl groups. This property increases the electron density on the nitrogen atoms of the amidinate framework. chemrxiv.org Consequently, the ligand becomes a stronger σ-donor, leading to more robust metal-ligand bonds. The electronic nature of the N-substituents can be systematically varied to fine-tune the properties of the resulting metal complexes. tcu.edu
| Property | Effect of 2,4,6-Trimethylphenyl Group | Consequence for Metal Complexes |
| Steric | High steric bulk from ortho-methyl groups. | Stabilizes low coordination numbers; prevents oligomerization; influences coordination geometry. |
| Electronic | Electron-donating via induction/hyperconjugation. | Increases electron density on N atoms; enhances ligand's σ-donor capacity; strengthens M-N bond. |
Synthesis and Structural Characterization of Metal Complexes
The synthesis of metal complexes incorporating N-aryl amidinate ligands is typically achieved through straightforward salt metathesis reactions. A common method involves the reaction of a metal halide (MXn) with a pre-formed alkali metal salt of the amidine, such as the lithium or potassium amidinate, in an appropriate solvent. nih.govresearchgate.net The stoichiometry of the reactants can be controlled to produce either mono- or bis(amidinate) complexes.
Transition Metal Complexes Featuring Ethanimidamide Ligands
While specific studies on this compound are limited, extensive research on analogous N-aryl and N-mesityl amidine systems provides significant insight. For example, Ni(II) and Cu(II) complexes of a related N'-(2,6-dichlorophenyl)-N-mesitylformamidine dithiocarbamate ligand have been synthesized and structurally characterized. nih.gov These complexes exhibit a distorted square planar geometry around the metal center. Similarly, amidinate ligands are known to form stable complexes with a wide range of transition metals, including those from Group 10 (Ni, Pd, Pt), where they adopt a bidentate κ²-coordination mode. nih.gov The reactivity of mesityl-substituted amidinato ligands has also been explored with iridium, leading to both simple κ¹-coordination and cyclometallated products. researchgate.netrsc.org
| Metal Center | Ancillary Ligands | Coordination Geometry | Reference Compound |
| Ni(II) | N-mesitylformamidine dithiocarbamate | Distorted Square Planar | [Ni-(L)₂] |
| Cu(II) | N-mesitylformamidine dithiocarbamate | Distorted Square Planar | [Cu-(L)₂] |
| Pd(II) | η³-allyl | Pseudo-Square-Planar | (η³-allyl)Pd(DIA) |
| Ir(I) / Ir(III) | cod, Cp* | Various (including cyclometallated) | [IrCl(η⁴-cod){κ¹Ge-Ge(tBu₂bzam)Mes}] |
Main Group Metal Complexes
Amidinate ligands have been instrumental in advancing the chemistry of main group metals, largely due to their ability to stabilize elements in low coordination numbers and unusual oxidation states. researchgate.nettcu.edu The steric bulk of substituents like the mesityl group is particularly advantageous in this context. Zinc amidinate complexes have been synthesized and shown to feature four-membered metallacycles. ias.ac.in Furthermore, amidinate ligands have been employed to stabilize low-valent Group 14 elements (tetrylenes), where the N-substituents are critical for tuning the steric and electronic properties of the resulting species. researchgate.net The coordination chemistry of amidinates with aluminum and other p-block elements is also well-established. tcu.edu
| Metal Center | Ligand System | Typical Application/Feature |
| Zinc (Zn) | N,N'-dialkyl/diaryl amidinate | Synthesis of mono- and bis(amidinate) complexes. ias.ac.in |
| Aluminum (Al) | N,N'-diaryl formamidinate | Formation of complexes with monodentate, bidentate, and bridging modes. tcu.edu |
| Germanium (Ge) | N,N'-di-tert-butylbenzamidinate | Stabilization of low-valent tetrylenes. rsc.org |
| Tin (Sn) | N,N'-disubstituted amidinate | Synthesis of homoleptic amidinato Sn(II) complexes. researchgate.net |
X-ray Crystallographic Analysis of Coordination Geometries
For metal complexes of N,N'-disubstituted amidinates, crystallographic studies consistently confirm the bidentate chelating nature of the ligand. In the case of the structurally characterized Ni(II) and Cu(II) complexes of N'-(2,6-dichlorophenyl)-N-mesitylformamidine dithiocarbamate, the metal centers are four-coordinate with a distorted square planar geometry. nih.gov The amidinate ligands in pseudo-square-planar Group 10 allyl complexes can exhibit slight puckering of the chelate ring. nih.gov Key structural parameters derived from X-ray analysis include the M-N bond distances, the N-M-N "bite angle" within the chelate ring, and the planarity of the four-membered metallacycle. These parameters are sensitive to the nature of the metal ion as well as the steric and electronic properties of the substituents on the amidinate backbone. nih.govnih.gov
Table of Representative Crystallographic Data for a Related Ni(II) Complex Data for [Ni-(L)₂] where L = N'-(2,6-dichlorophenyl)-N-mesitylformamidine dithiocarbamate. nih.gov
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Ni-S1 Bond Length (Å) | 2.221 |
| Ni-S2 Bond Length (Å) | 2.227 |
| S1-Ni-S2 Angle (°) | 78.47 |
| Geometry | Distorted Square Planar |
Catalytic Applications of Complexes Derived from this compound
In Organic Transformation Catalysis (e.g., Cross-Coupling, Metathesis)
There is no specific information available in the searched scientific literature regarding the use of metal complexes of this compound as catalysts for organic transformations such as cross-coupling or metathesis reactions.
Mechanistic Studies of Catalytic Cycles and Active Species
No mechanistic studies, detailing catalytic cycles or identifying active species for catalysts involving the this compound ligand, have been reported in the available literature.
Potential for Enantioselective Catalysis
The potential for using chiral versions of this compound complexes in enantioselective catalysis has not been explored in the reviewed scientific literature.
Spectroscopic and Advanced Analytical Characterization Methodologies
Spectroscopic Techniques for Comprehensive Structural Elucidation
Spectroscopy is fundamental to the structural analysis of 2-(2,4,6-Trimethylphenyl)ethanimidamide, providing detailed information about its atomic composition, bonding, and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of this compound. Analysis of ¹H and ¹³C NMR spectra allows for the precise mapping of the carbon-hydrogen framework.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. The expected chemical shifts (δ) for this compound, based on analogous structures like 2,4,6-trimethylphenol (B147578) and 2,4,6-trimethylaniline, are summarized below. chemicalbook.comchemicalbook.com The protons of the imidamide group (NH and NH₂) would likely appear as broad signals, and their chemical shifts would be highly dependent on solvent and concentration.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of distinct carbon environments in the molecule. The bulky 2,4,6-trimethylphenyl group and the ethanimidamide side chain present a unique set of signals. Expected chemical shifts are estimated from data on similar aromatic compounds and general chemical shift ranges. chemicalbook.comwisc.edu
Interactive Data Table: Predicted NMR Chemical Shifts (ppm)
| Atom Type | ¹H NMR (Predicted δ) | ¹³C NMR (Predicted δ) |
|---|---|---|
| Aromatic C-H (2 protons) | ~6.8 ppm (singlet) | ~128-130 ppm |
| Para-CH₃ (3 protons) | ~2.2 ppm (singlet) | ~20-21 ppm |
| Ortho-CH₃ (6 protons) | ~2.3 ppm (singlet) | ~17-19 ppm |
| Ethanimidamide -CH₃ | ~2.0 ppm (singlet) | ~20-25 ppm |
| Imidamide N-H | Variable (broad) | N/A |
| Aromatic C-N | N/A | ~135-140 ppm |
| Aromatic C-CH₃ (para) | N/A | ~135-138 ppm |
| Aromatic C-CH₃ (ortho) | N/A | ~130-134 ppm |
¹⁵N NMR Spectroscopy: While less common, ¹⁵N NMR could provide valuable insight into the electronic environment of the two nitrogen atoms within the ethanimidamide functional group, helping to distinguish between the imino (=NH) and amino (-NH₂) nitrogens.
Variable Temperature (VT) Studies: VT-NMR studies could be employed to investigate dynamic processes such as restricted rotation around the aryl-N bond due to the steric hindrance from the ortho-methyl groups. Additionally, it could be used to study the rates of proton exchange on the nitrogen atoms of the imidamide group.
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.
Expected Fragmentation: In a mass spectrometer, this compound (molar mass: 176.26 g/mol ) would be expected to show a prominent molecular ion peak (M⁺) under appropriate ionization conditions. Common fragmentation pathways would likely involve the cleavage of the side chain, leading to the formation of a stable 2,4,6-trimethylphenyl fragment.
LC-MS/MS: Liquid chromatography-tandem mass spectrometry is a highly sensitive and selective technique suitable for the analysis of this compound in complex matrices. lcms.cz Using an electrospray ionization (ESI) source, the molecule can be protonated to form the [M+H]⁺ ion. nih.gov Subsequent fragmentation (MS/MS) of this precursor ion would yield characteristic product ions, which are essential for selective detection in multiple reaction monitoring (MRM) mode. researchgate.netpnrjournal.com
GC-MS: Gas chromatography-mass spectrometry is another powerful technique for the analysis of volatile and thermally stable compounds. nih.gov The compound would first be separated on a GC column, and the eluting peak would be analyzed by the mass spectrometer. rjptonline.org Electron ionization (EI) is a common technique used in GC-MS, which would produce a characteristic fragmentation pattern that can be compared against spectral libraries for identification. nih.govnist.gov
Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to display characteristic absorption bands. Key vibrations would include N-H stretching from the imidamide group, typically seen in the 3200-3400 cm⁻¹ region. researchgate.net A strong band corresponding to the C=N double bond stretch would be expected around 1640-1680 cm⁻¹. Other significant absorptions would include aromatic and aliphatic C-H stretching just above and below 3000 cm⁻¹, respectively, and aromatic C=C stretching vibrations in the 1500-1600 cm⁻¹ range. researchgate.net
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. sfu.ca The symmetric vibrations of the substituted aromatic ring are typically strong in the Raman spectrum. The C=N stretching vibration would also be Raman active. This technique is particularly useful for analyzing samples in aqueous media due to the weak Raman scattering of water. nih.gov
Interactive Data Table: Key Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |
|---|---|---|---|
| N-H (Imidamide) | Stretch | 3200 - 3400 (broad) | Weak |
| C-H (Aromatic) | Stretch | 3000 - 3100 | Strong |
| C-H (Aliphatic -CH₃) | Stretch | 2850 - 3000 | Strong |
| C=N (Imidamide) | Stretch | 1640 - 1680 | Strong |
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is used to identify chromophores. The 2,4,6-trimethylphenyl group in the molecule acts as a chromophore. Based on data for similar compounds like 2,4,6-trimethylphenol, which exhibits an absorption maximum (λmax) around 278-280 nm, it is anticipated that this compound will show characteristic π → π* transitions in a similar region of the UV spectrum. psu.edu The substitution of the hydroxyl group with the ethanimidamide group may cause a slight bathochromic (to longer wavelength) or hypsochromic (to shorter wavelength) shift of the absorption maximum.
Chromatographic Separation Techniques for Purification and Analysis
Chromatographic methods are essential for separating this compound from reaction mixtures, impurities, or complex sample matrices, as well as for quantitative analysis.
Gas chromatography (GC) is a primary technique for the separation and analysis of this compound, provided the compound has sufficient volatility and thermal stability to be vaporized without decomposition. contaminantdb.ca
Methodology: In a typical GC analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (e.g., helium or hydrogen) through a capillary column. dea.gov The separation is based on the compound's boiling point and its interactions with the stationary phase coated on the column walls. Nonpolar columns, such as those with a 5% phenyl polysiloxane stationary phase (e.g., DB-5 or HP-5), are commonly used for the analysis of a wide range of organic compounds and would be suitable here. dea.govnih.gov Detection is often performed using a Flame Ionization Detector (FID) for quantitation or a Mass Spectrometer (MS) for definitive identification. rjptonline.org The retention time, the time it takes for the compound to travel through the column, is a characteristic property under a specific set of analytical conditions (e.g., temperature program, column type, and carrier gas flow rate). researchgate.net
Interactive Data Table: Typical GC Parameters
| Parameter | Typical Setting | Reference |
|---|---|---|
| Column Type | HP-5/DB-5 (e.g., 30 m x 0.25 mm x 0.25 µm) | dea.gov |
| Carrier Gas | Helium or Hydrogen | dea.govnih.gov |
| Inlet Temperature | 250 - 280 °C | rjptonline.orgdea.gov |
| Injection Mode | Split/Splitless | dea.govsilcotek.com |
| Oven Program | Temperature ramp (e.g., start at 100°C, ramp to 300°C) | dea.gov |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | rjptonline.orgdea.gov |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the separation, quantification, and purification of this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode employed for the analysis of moderately polar to nonpolar compounds such as this, utilizing a nonpolar stationary phase and a polar mobile phase. nih.gov The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase.
A typical system for the analysis of this compound would involve a C18 (octadecylsilyl) bonded silica (B1680970) column, which provides a hydrophobic surface for differential partitioning of the analyte from the mobile phase. nih.gov The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, often a buffer like a phosphate (B84403) buffer, to control pH and ensure consistent ionization states of the analyte. nih.govsielc.com Isocratic elution, where the mobile phase composition remains constant, is often sufficient for routine analysis, though gradient elution may be employed for separating the target compound from a complex mixture of impurities with varying polarities. researchgate.net
Detection is commonly achieved using an ultraviolet (UV) detector set at a wavelength corresponding to the maximum absorbance of the aromatic ring in the compound's structure. nih.govresearchgate.net Method validation is performed according to established guidelines to ensure the method is fit for its intended purpose, assessing parameters such as linearity, accuracy, precision, specificity, and robustness. nih.govresearchgate.net
Table 1: Representative RP-HPLC Method Parameters for this compound Analysis
| Parameter | Condition | Purpose |
|---|---|---|
| Column | Phenomenex Luna C18 (250 x 4.6 mm, 5 µm) nih.gov | Provides a nonpolar stationary phase for reversed-phase separation. |
| Mobile Phase | Acetonitrile : 0.02 M Phosphate Buffer (pH 7.0) (60:40 v/v) nih.gov | The organic modifier (acetonitrile) and aqueous buffer control retention and peak shape. |
| Flow Rate | 1.0 mL/min nih.gov | Ensures optimal separation efficiency and reasonable analysis time. |
| Detection | UV at 265 nm researchgate.net | Monitors the column effluent based on the analyte's absorbance of UV light. |
| Injection Volume | 20 µL researchgate.net | A standardized volume of the sample solution is introduced into the system. |
| Column Temp. | 35 °C researchgate.net | Maintains consistent retention times and improves peak symmetry. |
| Run Time | 20 min | Sufficient time to elute the target compound and any related impurities. |
Capillary Electrophoresis (CE)
Capillary Electrophoresis (CE) offers a high-efficiency alternative to HPLC for the analysis of this compound. This technique separates ionic species based on their differential migration rates in an electric field applied across a narrow-bore fused-silica capillary. colby.edu The primary separation mechanism depends on the charge-to-size ratio of the analyte. nih.gov A key phenomenon in CE is the electroosmotic flow (EOF), which is the bulk flow of the buffer solution toward the cathode, allowing for the analysis of cations, anions, and neutral molecules in a single run. nih.gov
Several modes of CE can be applied for the analysis of this compound and its potential impurities:
Capillary Zone Electrophoresis (CZE): This is the simplest mode, where separation occurs in a free-solution background electrolyte (BGE). nih.gov As an amidine, the target compound is basic and would be protonated in an acidic BGE, migrating as a cation.
Micellar Electrokinetic Chromatography (MEKC): This mode is used for separating neutral molecules along with charged ones. A surfactant is added to the BGE above its critical micelle concentration. colby.edu Neutral analytes partition between the micelles and the aqueous buffer, and separation is based on these differential partitioning coefficients. This would be highly effective for separating the target compound from any non-ionizable impurities.
CE methods are characterized by their high resolving power, short analysis times, and minimal consumption of samples and reagents. colby.edukantisto.nl
Table 2: Overview of Capillary Electrophoresis Modes for Analysis
| CE Mode | Principle | Application for this compound |
|---|---|---|
| Capillary Zone Electrophoresis (CZE) | Separation is based on the charge-to-size ratio of the analyte in a free buffer solution. nih.gov | Purity assessment and quantification of the protonated form of the compound. |
| Micellar Electrokinetic Chromatography (MEKC) | A surfactant is used to form micelles, acting as a pseudo-stationary phase for separating neutral and charged analytes based on partitioning. colby.edu | Simultaneous analysis of the target compound and its neutral or charged impurities. |
| Non-Aqueous Capillary Electrophoresis (NACE) | Organic solvents are used instead of aqueous buffers, which can alter selectivity for compounds poorly soluble in water. nih.gov | Analysis of the compound and related substances with limited aqueous solubility. |
X-ray Crystallography for Definitive Solid-State Structure Determination
Single-crystal X-ray crystallography is the most powerful technique for the unambiguous determination of the solid-state structure of a molecule. It provides precise information on bond lengths, bond angles, and torsional angles, defining the exact three-dimensional arrangement of atoms. This method allows for the absolute confirmation of molecular connectivity, the identification of the preferred conformation in the crystalline state, and the detailed analysis of intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. researchgate.net
While crystallographic data for this compound is not publicly available, the structure of the closely related N-(2,4,6-Trimethylphenyl)formamide provides an excellent proxy for the type of detailed structural insights that can be obtained. researchgate.net In this analog, the bulky trimethylphenyl (mesityl) group sterically hinders rotation, forcing the formamide (B127407) moiety to be twisted significantly out of the plane of the aryl ring. researchgate.net A similar conformation would be expected for the ethanimidamide derivative. The analysis would also reveal intermolecular hydrogen bonds, likely involving the N-H and C=N groups of the imidamide functional group, which would form chains or more complex networks in the crystal lattice. researchgate.net
Table 3: Crystallographic Data for the Analogous Compound N-(2,4,6-Trimethylphenyl)formamide
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C₁₀H₁₃NO | researchgate.net |
| Crystal System | Monoclinic | researchgate.net |
| Space Group | P2₁/c | researchgate.net |
| a (Å) | 8.2715 (11) | researchgate.net |
| b (Å) | 12.0163 (16) | researchgate.net |
| c (Å) | 9.4891 (13) | researchgate.net |
| β (˚) | 90.583 (3) | researchgate.net |
| Volume (ų) | 942.17 (14) | researchgate.net |
| Z | 4 | researchgate.net |
| Key Structural Feature | Dihedral angle between formamide plane and aryl ring is 68.06 (10)°. | researchgate.net |
| Intermolecular Interactions | Molecules are linked by N—H···O hydrogen bonds, forming infinite chains. | researchgate.net |
Advanced Methodologies for In Situ Reaction Monitoring and Kinetic Analysis
Understanding and optimizing the synthesis of this compound requires detailed knowledge of reaction kinetics, the formation of intermediates, and the influence of reaction parameters. Advanced in situ monitoring techniques allow for the real-time analysis of a reaction mixture without the need for sampling, providing a more accurate and comprehensive picture of the transformation as it occurs. fu-berlin.de
These methodologies are crucial for developing robust and efficient synthetic processes. By tracking the concentrations of reactants, intermediates, and products over time, a detailed kinetic profile can be established. fu-berlin.descilit.com This information is invaluable for mechanistic elucidation and process optimization.
Several advanced techniques are suitable for monitoring the synthesis of the target compound:
In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information on all soluble species in the reaction mixture, allowing for unambiguous identification and quantification of reactants and products over time. fu-berlin.de
In Situ Raman and Infrared (IR) Spectroscopy: These vibrational spectroscopy techniques are sensitive to specific functional groups and can monitor changes in chemical bonding as the reaction progresses. They are often implemented using fiber-optic probes immersed directly in the reaction vessel. scilit.com
Powder X-ray Diffraction (PXRD): For reactions involving solid-state species, in situ PXRD can monitor the appearance and disappearance of different crystalline phases, providing insight into reaction pathways and identifying polymorphic transformations. nih.gov
Table 4: Advanced Methodologies for Real-Time Reaction Analysis
| Technique | Information Provided | Application to Synthesis of this compound |
|---|---|---|
| In Situ NMR | Quantitative concentration profiles of soluble reactants, intermediates, and products; structural elucidation of unknown species. fu-berlin.de | Tracking the conversion of the starting nitrile or other precursor to the final imidamide product; identifying potential side products. |
| In Situ Raman/IR | Real-time monitoring of functional group transformations (e.g., C≡N to C=N). scilit.com | Determining reaction endpoints and studying the kinetics of the imidamide formation. |
| In Situ PXRD | Monitoring of crystalline phase changes in heterogeneous or solid-state reactions. nih.gov | Following the reaction progress if the reactant or product is a crystalline solid, identifying the formation of different polymorphs. |
Theoretical and Computational Studies of 2 2,4,6 Trimethylphenyl Ethanimidamide
Quantum Chemical Calculations for Electronic Structure and Bonding
Quantum chemical calculations are fundamental to predicting the behavior of molecules. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about electron distribution, molecular geometry, and energy.
Density Functional Theory (DFT) has become a primary method for computational studies of organic molecules due to its balance of accuracy and computational cost. nih.govmdpi.com DFT calculations are used to determine the ground-state electronic structure, optimized geometry, and various spectroscopic properties of 2-(2,4,6-Trimethylphenyl)ethanimidamide.
By employing functionals like Becke's three-parameter Lee–Yang–Parr (B3LYP) combined with basis sets such as 6-311G(d,p), researchers can model the molecule's properties. nih.govresearchgate.net Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.govnih.gov A large gap suggests high stability, whereas a small gap indicates that the molecule is more readily polarized and reactive. nih.gov Furthermore, DFT can generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack.
Table 1: Key Electronic Properties from DFT Calculations
| Parameter | Description | Significance for this compound |
|---|---|---|
| Optimized Geometry | The lowest energy arrangement of atoms, defining bond lengths and angles. | Predicts the three-dimensional structure, including the orientation of the trimethylphenyl ring relative to the ethanimidamide group. |
| HOMO Energy | Energy of the highest occupied molecular orbital; related to the ability to donate an electron. | Identifies the most electron-rich regions, likely the amidine nitrogen atoms, which are prone to electrophilic attack. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to the ability to accept an electron. | Identifies the most electron-deficient regions, which are susceptible to nucleophilic attack. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO (ΔE). | Indicates the molecule's chemical reactivity, stability, and electronic excitation energy. A larger gap implies greater stability. nih.gov |
| Mulliken/NBO Charges | Calculated partial charges on each atom in the molecule. | Quantifies the electron distribution and polarity of bonds within the molecule. |
| Molecular Electrostatic Potential (MEP) | A 3D plot of the electrostatic potential on the electron density surface. | Visually identifies electron-rich (negative potential) and electron-poor (positive potential) sites, predicting regions for intermolecular interactions. |
Conformational analysis is the study of the different spatial arrangements of atoms (conformers or rotamers) that can be interconverted by rotation about single bonds. lumenlearning.com For this compound, the most significant rotational barrier is expected around the C-C bond connecting the bulky 2,4,6-trimethylphenyl (mesityl) group to the ethanimidamide moiety.
The presence of two methyl groups in the ortho positions of the phenyl ring creates significant steric hindrance. This steric repulsion dramatically increases the energy barrier to rotation around the C-C single bond. nsf.gov Computational studies on similarly ortho-substituted aromatic compounds have shown that such steric strain can lead to rotational barriers high enough to allow for the potential isolation of different conformers at low temperatures. nsf.govmdpi.com
DFT calculations can map the potential energy surface by systematically rotating the dihedral angle of interest. The energy difference between the lowest-energy (staggered) conformation and the highest-energy (eclipsed) conformation defines the rotational energy barrier. mdpi.comresearchgate.net Due to the steric clash between the ortho-methyl groups and the ethanimidamide group, a perpendicular or near-perpendicular arrangement of the phenyl ring relative to the amidine plane is expected to be the most stable conformation.
Table 2: Illustrative Rotational Barrier Analysis
| Bond of Rotation | Description of Conformations | Predicted Rotational Barrier (kcal/mol) | Rationale |
|---|---|---|---|
| Phenyl—CH₂ Bond | Rotation of the 2,4,6-trimethylphenyl group. | High (>15 kcal/mol) | Severe steric clashes between the ortho-methyl groups and the ethanimidamide group in the planar (eclipsed) transition state. nsf.gov |
| CH₂—C(NH)NH₂ Bond | Rotation around the central C-C single bond of the ethyl group. | Moderate (~3-5 kcal/mol) | Standard rotational barrier for an sp³-sp² single bond, with some eclipsing interactions between hydrogens and the amidine group. |
| C—N Bonds | Rotation around the carbon-nitrogen single bonds. | Moderate to High | The C=N double bond restricts free rotation. Rotation around the C-NH₂ single bond has a barrier due to resonance delocalization, similar to amides. nsf.gov |
The amidine functional group is known for its strong basicity, readily protonating on the sp²-hybridized nitrogen to form a resonance-stabilized amidinium cation. The basicity is quantified by the pKa value of its conjugate acid. Computational methods can predict these pKa values with reasonable accuracy. nih.govnih.gov
The most common approach involves calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in solution using a thermodynamic cycle. nih.gov This involves calculating the gas-phase free energy of the protonated and deprotonated species and the solvation free energies of all species in the reaction. Continuum solvation models, such as the Polarizable Continuum Model (PCM) or the SMD model, are often employed to estimate the energetic cost of transferring the species from the gas phase to a solvent like water. nih.govpeerj.comresearchgate.net
An alternative method is the isodesmic reaction approach, where the pKa is calculated relative to a structurally similar reference compound with a known experimental pKa. peerj.comcore.ac.uk This method benefits from the cancellation of systematic errors in the calculations, often leading to more accurate predictions. nih.gov
Table 3: Thermodynamic Cycle for pKa Prediction
| Step | Process | Free Energy Term | Computational Method |
|---|---|---|---|
| 1 | Gas-phase deprotonation of the conjugate acid (AH⁺). | ΔG_gas | DFT or other quantum mechanical methods. |
| 2 | Solvation of the conjugate acid (AH⁺). | ΔG_solv(AH⁺) | Continuum solvation model (e.g., PCM, SMD). |
| 3 | Solvation of the neutral base (A). | ΔG_solv(A) | Continuum solvation model (e.g., PCM, SMD). |
| 4 | Solvation of the proton (H⁺). | ΔG_solv(H⁺) | Use of an established experimental or high-level theoretical value. |
| Equation | pKa = (ΔG_solv(A) + ΔG_solv(H⁺) - ΔG_solv(AH⁺) + ΔG_gas) / (2.303 RT) |
Computational Elucidation of Reaction Mechanisms
Computational chemistry is an indispensable tool for investigating the detailed mechanisms of chemical reactions. By mapping the potential energy surface (PES), researchers can identify reactants, products, intermediates, and the transition states that connect them. This provides a step-by-step understanding of how a reaction proceeds.
A reaction mechanism is defined by the sequence of elementary steps leading from reactants to products. Each step is characterized by a transition state (TS), which represents the highest energy point along the reaction coordinate for that step. researchgate.net A transition state is a first-order saddle point on the PES, meaning it is an energy maximum in the direction of the reaction coordinate but a minimum in all other directions. dntb.gov.ua
Computational methods are used to locate these TS structures. Once a candidate structure is found, a frequency calculation is performed. A genuine transition state is confirmed by the presence of exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. nih.gov The energy difference between the reactants and the transition state defines the activation energy (Ea) of the reaction, which is the primary determinant of the reaction rate. By connecting the reactants, transition states, intermediates, and products, a complete energy profile for the reaction can be constructed. nih.gov
Table 4: Steps for Computational Transition State Analysis
| Step | Procedure | Purpose |
|---|---|---|
| 1. Locate Reactants and Products | Perform geometry optimizations to find the minimum energy structures of reactants and products. | Establish the start and end points of the reaction on the potential energy surface. |
| 2. Propose a Transition State Structure | Use chemical intuition or automated search methods (e.g., synchronous transit-guided quasi-Newton, STQN) to generate an initial guess for the TS geometry. | Provide a starting point for the transition state optimization algorithm. |
| 3. Optimize the Transition State | Use specialized algorithms (e.g., Berny optimization to a saddle point) to locate the exact transition state structure. | Find the precise geometry of the highest energy point along the reaction path. |
| 4. Frequency Calculation | Compute the vibrational frequencies of the optimized TS structure. | Verify the structure as a true first-order saddle point by identifying one unique imaginary frequency. |
| 5. Intrinsic Reaction Coordinate (IRC) | Follow the reaction path downhill from the TS in both forward and reverse directions. | Confirm that the located transition state correctly connects the intended reactants and products (or intermediates). |
Many chemical transformations can occur through more than one possible mechanism. For instance, a reaction could proceed through a single, concerted step or a multi-step, stepwise pathway involving one or more intermediates. nih.gov DFT calculations can be used to explore these competing reaction pathways.
In Silico Ligand Design and Optimization
In silico ligand design and optimization are pivotal in modern drug discovery and materials science, enabling the rational design of molecules with desired properties. For a compound like this compound, these computational techniques can predict its potential as a ligand for biological targets and guide modifications to enhance its binding affinity and selectivity.
The process typically begins with identifying a biological target, such as a protein or enzyme. The three-dimensional structure of this target, often obtained from X-ray crystallography or NMR spectroscopy, is then used in molecular docking studies. Molecular docking algorithms predict the preferred orientation of a ligand when bound to a target, forming a stable complex. For this compound, this would involve virtually placing the molecule into the active site of a receptor to estimate its binding mode and affinity. The results of these docking studies are often presented in data tables that summarize binding energies and interactions with key amino acid residues.
Once an initial binding pose is established, optimization of the ligand can be performed. This involves making virtual modifications to the structure of this compound to improve its interaction with the target. For instance, functional groups could be added or altered to form additional hydrogen bonds, electrostatic interactions, or hydrophobic contacts. Quantitative Structure-Activity Relationship (QSAR) models are often employed in this phase to correlate structural features with biological activity, guiding the design of more potent analogs.
A hypothetical data table from a docking study of this compound and its derivatives against a target protein might look as follows:
| Compound | Docking Score (kcal/mol) | Key Interacting Residues |
| This compound | -7.5 | Tyr123, Phe256, Asp189 |
| Derivative A (with hydroxyl group) | -8.2 | Tyr123, Phe256, Asp189, Ser190 |
| Derivative B (with chloro group) | -7.8 | Tyr123, Phe256, Leu208 |
Note: The data in this table is hypothetical and for illustrative purposes only, as no specific studies on this compound were found.
Molecular Dynamics Simulations for Dynamic Behavior
Molecular Dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations can provide detailed insights into its dynamic behavior, conformational flexibility, and interactions with its environment, such as a solvent or a biological receptor.
An MD simulation begins with an initial set of atomic coordinates for the system, which could be the ligand alone in a solvent or a ligand-protein complex. The forces between the atoms are then calculated using a force field, which is a set of mathematical functions and parameters that describe the potential energy of the system. By solving Newton's equations of motion, the trajectory of the atoms and molecules can be simulated over a specific period, typically ranging from nanoseconds to microseconds.
Analysis of the MD trajectory can reveal important information about the dynamic properties of this compound. For example, conformational analysis can identify the most stable three-dimensional arrangements of the molecule and the energy barriers between different conformations. When studying a ligand-protein complex, MD simulations can assess the stability of the binding pose predicted by molecular docking. Key metrics such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are often calculated to quantify the stability of the complex and the flexibility of different parts of the molecule and protein, respectively.
Furthermore, advanced techniques like umbrella sampling or steered molecular dynamics can be used to calculate the binding free energy, providing a more accurate estimation of the ligand's affinity for its target compared to docking scores alone. strath.ac.uk
A summary of potential results from an MD simulation of a this compound-protein complex could be presented in a table like the one below:
| Simulation Metric | Value | Interpretation |
| Average RMSD of Ligand | 1.2 Å | The ligand remains stably bound in the active site. |
| Average RMSF of Protein | 0.8 Å | The overall protein structure is stable during the simulation. |
| Binding Free Energy (MM/PBSA) | -35.2 kcal/mol | Indicates a strong and favorable binding interaction. |
Note: The data in this table is hypothetical and for illustrative purposes only, as no specific studies on this compound were found.
Advanced Applications in Materials Science and Chemical Biology
Incorporation into Functional Materials and Supramolecular Assemblies
The amidine functional group is a versatile hydrogen-bonding motif, capable of acting as both a hydrogen bond donor and acceptor. This property is fundamental to its use in the design of supramolecular assemblies. In the case of 2-(2,4,6-trimethylphenyl)ethanimidamide, the bulky 2,4,6-trimethylphenyl (mesityl) group provides significant steric hindrance, which can be exploited to control the directionality and dimensionality of the resulting supramolecular structures.
While specific research on the incorporation of this compound into functional polymers is an emerging area, the principles of supramolecular chemistry suggest its potential. For instance, the amidine group can form stable salt bridges with carboxylic acids. This interaction has been utilized to create supramolecular polymer gels by crosslinking polymer chains containing carboxylic acid groups with polyamidines. researchgate.net The resulting materials exhibit properties such as stimuli-responsiveness and self-healing, which are highly desirable for advanced materials. researchgate.net The steric bulk of the mesityl group in this compound could influence the packing and mechanical properties of such materials.
Furthermore, the ability of amidines to form ordered, hydrogen-bonded networks makes them attractive building blocks for crystal engineering and the development of porous organic frameworks. The defined geometry and steric profile of this compound could be leveraged to create materials with specific pore sizes and functionalities for applications in gas storage or separation.
Utilization as Building Blocks for Complex Organic Architectures (e.g., Nitrogen Heterocycles beyond Simple Ring Formation)
Amidines are well-established and versatile precursors for the synthesis of a wide array of nitrogen-containing heterocycles. researchgate.netnih.govcore.ac.uk The this compound molecule serves as a valuable synthon, providing a carbon-nitrogen-nitrogen (C-N-N) fragment for the construction of various ring systems. The presence of the sterically demanding mesityl group can influence the regioselectivity and stereoselectivity of cyclization reactions, offering a pathway to complex molecular architectures.
The reactivity of the amidine functional group allows for its participation in various cyclocondensation reactions. For example, amidines can react with α,β-unsaturated carbonyl compounds to form pyrimidines, or with 1,3-dicarbonyl compounds to yield substituted pyrimidines. Moreover, they are key starting materials for the synthesis of imidazoles, triazoles, and quinazolines through reactions with appropriate bifunctional reagents. researchgate.net
Below is a table summarizing the potential of amidines as building blocks for various nitrogen heterocycles:
| Heterocyclic System | General Reactants for Amidine | Potential Application of Heterocycle |
| Pyrimidines | α,β-Unsaturated carbonyls, 1,3-Diketones | Pharmaceuticals, Agrochemicals |
| Imidazoles | α-Haloketones, Chalcones | Catalysis (NHC precursors), Pharmaceuticals |
| 1,2,4-Triazoles | Hydrazides, Acyl hydrazines | Antifungal agents, Ligands in coordination chemistry |
| 1,3,5-Triazines | Isothiocyanates, Nitriles | Polymers, Dyes, Herbicides |
| Quinazolines | 2-Aminobenzaldehydes, 2-Aminobenzoic acids | Anticancer agents, CNS active compounds |
The use of this compound in these synthetic strategies would introduce a bulky mesityl group into the final heterocyclic structure. This can be advantageous for several reasons: it can enhance the solubility of the molecule in organic solvents, provide steric protection to a reactive center, and influence the solid-state packing of the material.
Role in Molecular Recognition and Sensing Mechanisms (e.g., via Amidine-Analyte Interactions)
The amidine functional group possesses characteristics that make it a compelling candidate for applications in molecular recognition and chemical sensing. Amidines are known to bind to nucleic acids, a property that is crucial for the mechanism of action of some therapeutic agents. nih.gov This interaction is based on the ability of the amidine group to form hydrogen bonds and electrostatic interactions with the phosphate (B84403) backbone and nucleobases of DNA and RNA. nih.gov The this compound, with its accessible amidine moiety, could potentially be incorporated into larger molecules designed for sequence-specific targeting of nucleic acids.
In the realm of chemical sensors, the amidine group can act as a binding site for various analytes. The interaction between the amidine and the analyte can lead to a detectable signal, such as a change in fluorescence or color. For instance, Schiff base ligands containing similar imine functionalities have been successfully employed as colorimetric and fluorescent sensors for the detection of metal ions and nitroaromatic compounds. researchgate.netnih.gov
The principle of amidine-analyte interactions for sensing can be summarized as follows:
| Sensing Component | Interaction Mechanism | Potential Analyte |
| Amidine as a hydrogen bond donor/acceptor | Hydrogen bonding | Anions (e.g., carboxylates, phosphates) |
| Protonated amidinium ion | Electrostatic interactions | Anions, negatively charged surfaces |
| Amidine as a ligand | Coordination | Metal ions |
The bulky mesityl group in this compound could play a role in creating a specific binding pocket, enhancing the selectivity of a sensor by sterically excluding non-target analytes. While specific sensor systems based on this exact molecule are not yet widely reported, the fundamental properties of the N-aryl amidine functional group suggest a promising avenue for future research in this area.
Precursors and Derivatives for N-Heterocyclic Carbenes (NHCs) and Related Species
One of the most significant applications of compounds bearing the 2,4,6-trimethylphenyl group is in the synthesis of N-heterocyclic carbene (NHC) precursors. researchgate.netresearchgate.net NHCs are a class of stable carbenes that have become indispensable as ligands in organometallic chemistry and as organocatalysts. The electronic and steric properties of the substituents on the nitrogen atoms of the NHC ring are crucial for their stability and reactivity.
The 2,4,6-trimethylphenyl (mesityl) group is one of the most common bulky substituents used in the design of NHCs. researchgate.net It provides the necessary steric protection to the carbene center, preventing dimerization and decomposition, while also being an electron-donating group that enhances the catalytic activity of the corresponding metal complexes. The widely used NHC ligand, IMes, is 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene.
While this compound is not a direct precursor to the imidazolium (B1220033) salts that are deprotonated to form NHCs, it is a closely related structure. The synthesis of these imidazolium salt precursors often starts from 2,4,6-trimethylaniline. From this starting material, N,N'-dimesitylethylenediimines can be formed, which are then cyclized to create the imidazolium or imidazolinium ring. researchgate.net
The general synthetic approach to common NHC precursors featuring the mesityl group is outlined below:
| Precursor Type | Key Synthetic Step | Common NHC Acronym |
| Imidazolium Salt | Cyclization of N,N'-dimesitylethylenediimine | IMes |
| Imidazolinium Salt | Reduction of diimine followed by cyclization | SIMes |
The importance of the mesityl group, as would be introduced from a derivative of this compound, in the field of NHC chemistry cannot be overstated. It has been instrumental in the development of highly active and stable catalysts for a wide range of chemical transformations, including cross-coupling reactions, metathesis, and polymerization.
Conclusion and Future Research Directions
Synthesis of Current Research Findings on 2-(2,4,6-Trimethylphenyl)ethanimidamide
Direct research on the specific chemical compound this compound is not extensively documented in publicly available scientific literature. However, a synthesis of current chemical knowledge allows for a well-grounded postulation of its characteristics and potential. The molecule combines two key structural features: the ethanimidamide moiety and the 2,4,6-trimethylphenyl (mesityl) group.
The ethanimidamide portion belongs to the larger class of amidines, which are recognized for their basicity and their utility as ligands in coordination chemistry and as precursors in the synthesis of nitrogen-containing heterocycles. mdpi.comsemanticscholar.org The protonation of the imino nitrogen results in a resonance-stabilized amidinium cation, a characteristic feature of this functional group. semanticscholar.org
The mesityl group is a bulky aromatic substituent known for imparting significant steric hindrance. This steric bulk can influence the reactivity of the adjacent functional groups, potentially stabilizing the compound or directing reactions to less hindered positions. researchgate.net The three methyl groups on the phenyl ring are electron-donating, which can affect the electronic properties of the molecule.
Based on these constituent parts, this compound is expected to be a basic compound, capable of forming salts with acids. Its potential as a ligand for transition metals can be inferred from the known coordination chemistry of amidines. mdpi.com The steric hindrance from the mesityl group might influence its binding properties and the stability of the resulting metal complexes. Furthermore, the amidine functional group makes it a valuable intermediate for the synthesis of various heterocyclic compounds, a cornerstone of medicinal chemistry. mdpi.comnih.gov
Emerging Trends and Remaining Challenges in Amidine Chemistry
The field of amidine chemistry is dynamic, with several emerging trends and persistent challenges. A significant trend is the development of novel and more efficient synthetic methodologies. researchgate.net Traditional methods like the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol followed by treatment with an amine, are well-established but can have limitations. wikipedia.orgsynarchive.com
Emerging Trends:
Transition-Metal Catalysis: There is a growing interest in transition-metal catalyzed methods for amidine synthesis. These approaches, often involving metals like copper or palladium, can offer milder reaction conditions and broader substrate scopes. mdpi.comrsc.org This includes the direct addition of amines to nitriles, which is a highly atom-economical approach. nih.gov
C-H Bond Activation: A frontier in organic synthesis is the direct functionalization of C-H bonds. In amidine chemistry, transition-metal catalyzed C-H activation is being explored for the synthesis of complex aza-heterocycles from amidine precursors. rsc.org
Medicinal Chemistry Applications: Amidines are a crucial pharmacophore in modern drug discovery. nih.govnih.gov They are found in a wide array of therapeutic agents with antibacterial, antiviral, and antifungal properties. nih.gov There is a continuing trend of designing and synthesizing novel amidine-containing compounds as inhibitors for various enzymes and as agents targeting DNA. nih.govnih.govrsc.org
Organocatalysis: Certain cyclic amidines, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), are widely used as non-nucleophilic strong bases in organic synthesis, and the development of new amidine-based organocatalysts is an active area of research. nih.gov
Remaining Challenges:
Synthesis of Substituted Amidines: The synthesis of polysubstituted amidines, particularly those with three different substituents on the nitrogen atoms and the central carbon, can be challenging. researchgate.net
Functional Group Tolerance: While modern synthetic methods have improved, achieving high functional group tolerance in amidine synthesis remains a challenge, especially when dealing with complex molecules. nih.gov
Stability and Handling: Some amidines can be sensitive to hydrolysis, and their purification and storage may require specific conditions. The Pinner salt intermediates, for instance, are known to be thermodynamically unstable. wikipedia.org
Toxicity and Bioavailability: For medicinal applications, the inherent basicity and potential toxicity of some amidines can be a hurdle. nih.gov Prodrug strategies are often employed to improve the bioavailability and reduce the toxicity of amidine-based drugs. nih.gov
Promising Avenues for Future Investigation and Development
Given the limited specific data on this compound, there are numerous promising avenues for future research.
For this compound:
Synthesis and Characterization: A primary focus should be the development and optimization of a synthetic route to this compound. A plausible approach would be the Pinner reaction starting from 2-(2,4,6-trimethylphenyl)acetonitrile. Subsequent detailed characterization using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) and X-ray crystallography would be essential to understand its structural and electronic properties.
Reactivity Studies: Investigation into its reactivity as a building block for heterocyclic synthesis would be a valuable endeavor. The steric influence of the mesityl group on the outcomes of cyclization reactions could lead to interesting and potentially novel chemical structures.
Coordination Chemistry: Exploring its properties as a ligand for various transition metals could uncover new catalysts or materials with unique properties. The steric bulk of the mesityl group could lead to the formation of coordinatively unsaturated metal centers with enhanced catalytic activity.
For Amidine Chemistry in General:
Green Synthesis: The development of more sustainable and environmentally friendly methods for amidine synthesis is a continuous goal. This includes the use of greener solvents, catalyst recycling, and processes with higher atom economy. mdpi.com
Asymmetric Catalysis: The synthesis of chiral amidines and their application in asymmetric catalysis is an area with significant potential for growth.
Bioconjugation and Chemical Biology: The unique properties of amidines, such as their ability to bind to DNA and proteins, make them attractive for applications in chemical biology, including the development of chemical probes and bioconjugation reagents.
Materials Science: The incorporation of the amidine functionality into polymers and other materials could lead to novel "smart" materials that respond to stimuli such as pH changes, due to the basicity of the amidine group.
The continued exploration of both fundamental and applied aspects of amidine chemistry will undoubtedly lead to new discoveries and innovations across various scientific disciplines.
Q & A
Basic Research Questions
Q. What are the optimal experimental conditions for synthesizing 2-(2,4,6-Trimethylphenyl)ethanimidamide with high purity?
- Methodological Answer : Use a factorial design to systematically evaluate variables such as reaction temperature, solvent polarity, and catalyst loading. For example, orthogonal experimental designs (e.g., Taguchi method) can identify dominant factors affecting yield and purity . Pre-optimize reaction time via kinetic studies under inert atmospheres to minimize side reactions. Post-synthesis, employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) and validate purity via HPLC-MS and H NMR .
Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies using a Design of Experiments (DoE) approach. Expose the compound to buffers at pH 2–12 and temperatures from 4°C to 60°C. Monitor degradation via UV-Vis spectroscopy and LC-MS. Use Arrhenius kinetics to extrapolate shelf-life under standard conditions . For solid-state stability, pair thermogravimetric analysis (TGA) with X-ray diffraction (XRD) to detect polymorphic transitions .
Advanced Research Questions
Q. What computational strategies can predict the reactivity of this compound in novel catalytic cycles?
- Methodological Answer : Apply quantum chemical calculations (e.g., DFT at the B3LYP/6-311+G(d,p) level) to model transition states and reaction pathways . Use software like COMSOL Multiphysics to simulate reaction kinetics under varying pressures and temperatures. Validate predictions with experimental data, creating a feedback loop to refine computational models .
Q. How should researchers address contradictions between experimental and theoretical data for this compound’s spectroscopic properties?
- Methodological Answer : Cross-validate computational predictions (e.g., IR/Raman spectra from DFT) with experimental data. Discrepancies in vibrational modes may arise from solvent effects or anharmonicity; use implicit solvent models (e.g., PCM) or molecular dynamics simulations to resolve mismatches . For NMR shifts, calibrate calculations with empirical scaling factors derived from analogous imidamide derivatives .
Q. What multi-variable optimization frameworks are suitable for scaling up reactions involving this compound?
- Methodological Answer : Implement response surface methodology (RSM) to optimize yield, cost, and safety. Variables might include reagent stoichiometry, mixing efficiency, and energy input. Use AI-driven platforms to automate parameter adjustments in real time, reducing trial-and-error experimentation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
